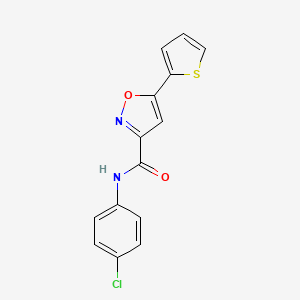![molecular formula C16H23BrN2O B11371213 4-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide CAS No. 898610-01-0](/img/structure/B11371213.png)
4-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide is a synthetic compound that belongs to the class of N-substituted cyclohexylmethylbenzamides This compound is structurally characterized by the presence of a bromine atom attached to the benzamide moiety and a dimethylamino group attached to the cyclohexyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide typically involves the following steps:
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting 4-bromobenzoic acid with thionyl chloride to form 4-bromobenzoyl chloride. This intermediate is then reacted with an amine to form the benzamide.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced by reacting the benzamide with cyclohexylmethyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzamide moiety can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the dimethylamino group and the cyclohexyl ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce a wide range of aryl or alkyl derivatives.
Applications De Recherche Scientifique
4-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of pain management and as an analgesic.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 4-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide involves its interaction with specific molecular targets. It is known to act as an agonist at certain receptors, leading to the activation of downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with opioid receptors, similar to other compounds in its class.
Comparaison Avec Des Composés Similaires
Similar Compounds
AH-7921: Chemically similar, with a dichloro substitution instead of a bromo substitution.
U-47700: Another synthetic opioid with a similar structure but different substituents on the benzamide moiety.
U-49900: Structurally related, with variations in the cyclohexyl and benzamide groups.
Uniqueness
4-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
898610-01-0 |
|---|---|
Formule moléculaire |
C16H23BrN2O |
Poids moléculaire |
339.27 g/mol |
Nom IUPAC |
4-bromo-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide |
InChI |
InChI=1S/C16H23BrN2O/c1-19(2)16(10-4-3-5-11-16)12-18-15(20)13-6-8-14(17)9-7-13/h6-9H,3-5,10-12H2,1-2H3,(H,18,20) |
Clé InChI |
RHNRWKLWYAKABH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1(CCCCC1)CNC(=O)C2=CC=C(C=C2)Br |
Solubilité |
42.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(propylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11371142.png)
![3-methyl-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]butanamide](/img/structure/B11371147.png)
![Butyl 4-({[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate](/img/structure/B11371156.png)
![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11371162.png)
![4-ethoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11371166.png)
![2-fluoro-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B11371178.png)

![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11371195.png)
![N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)propanamide](/img/structure/B11371199.png)
![3-[(2-Methoxyphenoxy)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11371203.png)
![N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B11371206.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11371208.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11371209.png)

